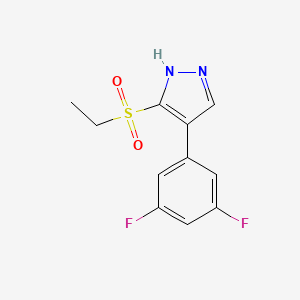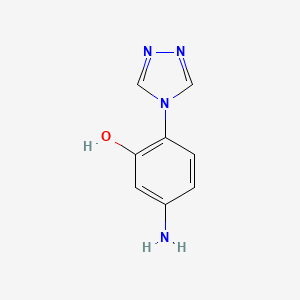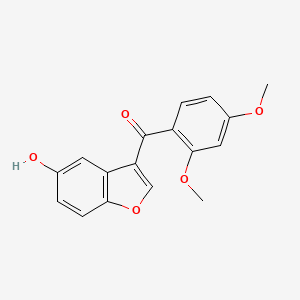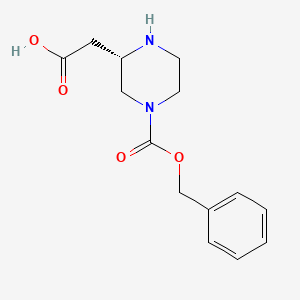
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an ethylsulfonyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3,5-Difluorphenyl)-3-(Ethylsulfonyl)-1H-Pyrazol beinhaltet typischerweise die Reaktion von 3,5-Difluorbenzaldehyd mit Hydrazin, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit Ethylsulfonylchlorid zur Cyclisierung gebracht, um das gewünschte Pyrazolderivat zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(3,5-Difluorphenyl)-3-(Ethylsulfonyl)-1H-Pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrazolderivate zu bilden.
Substitution: Die Fluoratome am Phenylring können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart eines geeigneten Katalysators verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderivate.
Reduktion: Dihydropyrazolderivate.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorphenyl)-3-(Ethylsulfonyl)-1H-Pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(3,5-Difluorphenyl)-3-(Ethylsulfonyl)-1H-Pyrazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die Ethylsulfonylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen verbessern. Darüber hinaus kann die Difluorphenylgruppe zur Gesamtstabilität und Bioverfügbarkeit der Verbindung beitragen .
Wirkmechanismus
The mechanism of action of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the difluorophenyl group can contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3,5-Difluorphenyl)-3-(Methylsulfonyl)-1H-Pyrazol: Ähnliche Struktur, aber mit einer Methylsulfonylgruppe anstelle einer Ethylsulfonylgruppe.
4-(3,5-Difluorphenyl)-3-(Propylsulfonyl)-1H-Pyrazol: Ähnliche Struktur, aber mit einer Propylsulfonylgruppe anstelle einer Ethylsulfonylgruppe.
Einzigartigkeit
4-(3,5-Difluorphenyl)-3-(Ethylsulfonyl)-1H-Pyrazol ist aufgrund der spezifischen Kombination seiner Substituenten einzigartig, die seine chemische Reaktivität, biologische Aktivität und physikalischen Eigenschaften beeinflussen können. Die Ethylsulfonylgruppe sorgt für ein Gleichgewicht zwischen sterischer Hinderung und elektronischen Effekten und macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C11H10F2N2O2S |
|---|---|
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
4-(3,5-difluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10F2N2O2S/c1-2-18(16,17)11-10(6-14-15-11)7-3-8(12)5-9(13)4-7/h3-6H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
QRLYIMLQMSMTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)



![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)








